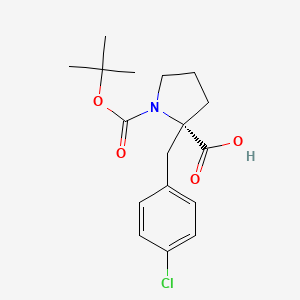

(S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid

Description

(S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1217777-96-2) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 4-chlorobenzyl substituent at the 2-position of the pyrrolidine ring. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, particularly in peptide synthesis . This compound is widely utilized as a building block in medicinal chemistry for the preparation of peptidomimetics or protease inhibitors, owing to its stereochemical rigidity and functional versatility .

Molecular weight: 339.81 g/mol.

Commercial availability: Discontinued as of 2025 (CymitQuimica), but historically offered in 250 mg, 500 mg, and 1 g quantities .

Properties

IUPAC Name |

(2S)-2-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYZUJACZSDOIE-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428016 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-[(4-chlorophenyl)methyl]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217777-96-2 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-[(4-chlorophenyl)methyl]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

A key step in the preparation is the alkylation of a pyrrolidine-2-carboxylic acid derivative at the 2-position with a 4-chlorobenzyl halide or equivalent alkylating agent. This is typically performed by:

- Activation of the hydroxyl or carboxyl group with a strong base such as metallic sodium, sodium hydride, or n-butyllithium to form the corresponding alkoxide or lithium alkoxide.

- Reaction of this activated intermediate with the alkylating reagent in the presence of a phase transfer catalyst (e.g., quaternary ammonium salts or polyethylene glycol) to facilitate the alkylation under mild conditions.

- Careful temperature control (often at low temperatures such as -78°C) to minimize racemization of the chiral center.

This method allows direct alkylation but may lead to racemization if the carboxyl group is chiral and unprotected. Therefore, protecting groups and reaction conditions are optimized to preserve stereochemistry.

Use of Protecting Groups and Catalytic Hydrogenation

- The Boc group is introduced to protect the amine functionality, typically by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

- Catalytic hydrogenation is employed to reduce double bonds in intermediates, often converting dihydropyrrole derivatives to pyrrolidine derivatives. When starting from a single enantiomer, catalytic hydrogenation can yield the cis isomer selectively.

- However, catalytic hydrogenation of certain intermediates can cause racemization at the 4-position, so reaction conditions and catalyst choice are critical to maintain enantiopurity.

Representative Synthetic Procedure

A typical synthetic route reported involves:

- Preparation of a chiral intermediate such as (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole by reaction of a chiral amino acid derivative with formic pivalic anhydride at low temperature (-78°C) in tetrahydrofuran (THF) under nitrogen atmosphere.

- Quenching the reaction with acetic acid and water, followed by extraction and drying to isolate the intermediate as a light yellow oil.

- Treatment of this intermediate with trifluoroacetic acid (TFA) in methylene chloride at 5°C to remove protecting groups or to facilitate further transformations.

- Purification by column chromatography to yield the desired Boc-protected pyrrolidine derivative in high yield (typically 75-95%).

Hydrolysis and Final Product Formation

- Hydrolysis of ester groups to carboxylic acids is performed using lithium hydroxide (LiOH) in a mixture of water and THF at room temperature overnight.

- The reaction mixture is acidified to pH 3 and extracted with ethyl acetate to isolate the carboxylic acid product.

- Drying and evaporation yield the final (S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid with high purity and yield.

Data Table Summarizing Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation | n-Butyllithium, 4-chlorobenzyl halide, phase transfer catalyst | -78°C to 5°C | 75-90 | Avoid racemization by low temp control |

| Catalytic hydrogenation | Hydrogen gas, chiral catalyst, ethanol/DMF solvent | 50°C, 1.4-1.5 MPa H2 pressure | 80-95 | Produces cis isomer, avoid racemization |

| Boc protection | Di-tert-butyl dicarbonate, base | Room temperature | >90 | Protects amine group |

| Hydrolysis of ester to acid | LiOH, water/THF | 25°C, overnight | ~100 | Acidification and extraction steps |

| Purification | Column chromatography | Ambient | - | Ensures high purity |

Research Findings and Analysis

- The use of strong bases such as n-butyllithium and sodium hydride is essential for generating reactive intermediates for alkylation but requires strict temperature control to prevent racemization of the chiral center.

- Phase transfer catalysts improve the efficiency of alkylation reactions by enhancing the solubility and reactivity of ionic species in organic solvents.

- Catalytic hydrogenation of dihydropyrrole intermediates is a stereoselective step that can yield the desired cis isomer, but improper conditions may lead to racemization, especially at the 4-position of the pyrrolidine ring.

- The Boc protecting group is stable under the reaction conditions used for alkylation and hydrogenation, allowing selective deprotection in later steps.

- Hydrolysis of ester groups to carboxylic acids proceeds efficiently under mild basic conditions without affecting the Boc group or stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Drug Development

The compound has been utilized in the development of various therapeutic agents, particularly those targeting neurological disorders and cancer. Its structural features enable it to act as a scaffold for the design of potent inhibitors. For instance, derivatives of this compound have shown promise as inhibitors of specific enzymes involved in disease pathways.

- Case Study: Dihydroisoxazole Inhibitors

Research has demonstrated that modifications of pyrrolidine structures can lead to the discovery of potent inhibitors for transglutaminase 2, an enzyme implicated in various pathological conditions. The incorporation of the (S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid moiety enhances binding affinity and specificity .

As a Building Block

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful in synthesizing complex molecules.

- Example Reaction Pathways

The compound can be reacted with different electrophiles to introduce functional groups that are critical for biological activity. For instance, coupling reactions with amines or alcohols can yield derivatives suitable for further biological evaluation.

Chemical Properties and Reactivity

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, highlighting substituent variations, stereochemistry, and physicochemical properties:

Key Comparative Analysis

Substituent Effects: Electron-Withdrawing Groups: The 4-chlorobenzyl group in the target compound enhances acidity (pKa ~3.6, inferred from analogues ) compared to non-halogenated derivatives (e.g., phenyl-substituted, MW 305.36). The trifluoromethyl analogue (CAS 1158750-61-8) exhibits even greater electronegativity, improving stability in oxidative environments . Lipophilicity: The 3,4-dichlorobenzyl derivative (CAS 959578-28-0) has a higher LogD than the mono-chlorinated compound due to increased halogen content, favoring membrane permeability .

Stereochemical Impact :

- The 2S,4R isomer (CAS 959576-35-3) demonstrates altered binding affinities in chiral environments compared to the target compound’s S-configuration, critical for enantioselective synthesis .

Synthetic Utility: The Boc group in all analogues facilitates amine protection during solid-phase peptide synthesis (SPPS).

The 4-chlorobenzyl group’s bioactivity aligns with trends in halogenated antimicrobial agents .

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 4-chlorobenzyl substituent. The compound's molecular weight is approximately 371.81 g/mol .

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound often exhibit activity through various mechanisms:

- Receptor Modulation : Many pyrrolidine derivatives act as ligands for neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders.

- Enzyme Inhibition : The structural motifs present in this compound suggest potential interactions with enzymes involved in metabolic pathways, which could lead to significant biological effects.

- Antimicrobial Properties : Some studies have shown that similar compounds possess antimicrobial activity, indicating that this compound may also exhibit such properties.

Antimicrobial Activity

A study examining the antimicrobial properties of pyrrolidine derivatives found that certain modifications to the structure significantly enhanced their efficacy against bacterial strains. This suggests that this compound may also possess similar antimicrobial capabilities .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial activity | Showed significant inhibition of bacterial growth in vitro. |

| Study B | Investigate neuropharmacological effects | Indicated potential as a GABA aminotransferase inhibitor, enhancing GABAergic transmission. |

| Study C | Structure-activity relationship analysis | Identified key substituents that enhance receptor binding affinity and selectivity. |

Q & A

Q. What are the key steps for synthesizing (S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid?

The synthesis typically involves:

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine moiety, ensuring regioselectivity in subsequent reactions .

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or alkylation to introduce the 4-chlorobenzyl group. Evidence suggests the use of tert-butyl XPhos and cesium carbonate in anhydrous, inert conditions .

- Carboxylic Acid Activation : Final hydrolysis or deprotection steps to yield the free carboxylic acid.

Q. What safety precautions are critical when handling this compound?

Q. How is purity assessed, and what analytical methods are recommended?

- HPLC : Reverse-phase chromatography with UV detection to quantify purity (>98%) .

- NMR : ¹H/¹³C NMR for structural confirmation, focusing on Boc group signals (δ ~1.4 ppm for tert-butyl) and pyrrolidine ring protons .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (339.82 g/mol) .

Advanced Research Questions

Q. How can stereochemical impurities (e.g., 2S,4R vs. 2S,4S isomers) be resolved?

Q. What strategies optimize palladium-catalyzed steps in synthesis?

Q. How can computational modeling predict conformational stability?

- DFT Calculations : Optimize geometry using Gaussian or ORCA to assess steric effects of the 4-chlorobenzyl group.

- Molecular Dynamics : Simulate Boc group rotation and pyrrolidine ring puckering in solvent environments .

Q. What are best practices for long-term storage and solubility?

Q. How can trace impurities (e.g., de-Boc byproducts) be detected?

Q. What role does the Boc group play in downstream applications?

- Protection : Prevents undesired side reactions during peptide coupling.

- Deprotection : Acidic conditions (e.g., HCl/dioxane) remove the Boc group without degrading the pyrrolidine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.